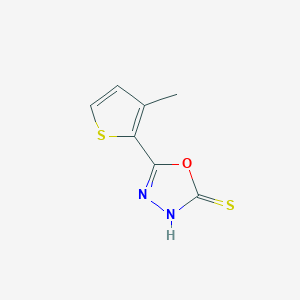

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-4-2-3-12-5(4)6-8-9-7(11)10-6/h2-3H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPDKXAJAGNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an anticonvulsant and antinociceptive agent.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Biological Research: Its potential as an antimicrobial and antioxidant agent has been explored.

Mechanism of Action

The mechanism by which 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol exerts its effects involves interaction with specific molecular targets:

Anticonvulsant Activity: It modulates voltage-gated sodium and calcium channels, reducing neuronal excitability.

Antinociceptive Activity: It interacts with the TRPV1 receptor, which is involved in pain sensation.

Comparison with Similar Compounds

Similar Compounds

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound also contains a thiophene ring and has shown anticonvulsant activity.

Ethosuximide: Contains a pyrrolidine-2,5-dione core and is a well-known antiepileptic drug.

Biological Activity

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through various methods involving the cyclization of thiophene derivatives with hydrazides under acidic conditions. The general synthetic route involves:

- Formation of the oxadiazole ring : This is typically achieved by reacting a suitable thiophene derivative with an appropriate hydrazide.

- Cyclization conditions : Refluxing the reaction mixture in solvents such as ethanol or acetonitrile is common.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

| Salmonella typhimurium | 14 | 32 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anticancer Activity

This compound has also shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These results indicate that the compound may act through apoptosis induction and inhibition of cell proliferation pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Oxidative Stress Modulation : It may modulate oxidative stress levels within cells, contributing to its anticancer effects.

- Receptor Interaction : The compound potentially interacts with various receptors involved in inflammation and cancer progression.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Properties : A study evaluated the antibacterial efficacy against multi-drug resistant strains of Mycobacterium tuberculosis, revealing significant activity with an MIC comparable to standard antibiotics .

- Anticancer Research : In a study assessing its effects on prostate cancer cells, the compound exhibited a dose-dependent reduction in cell viability, suggesting potential for development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, furan-2-carboxylic acid hydrazide reacts with carbon disulfide under reflux to form the oxadiazole-thiol core, followed by functionalization with a 3-methylthiophene moiety . Intermediate validation employs TLC for reaction monitoring and elemental analysis (C, H, N, S) to confirm stoichiometric purity. Pre-purification via column chromatography ensures removal of unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H-NMR : Assign peaks for the thiophene methyl group (δ ~2.4 ppm) and oxadiazole-thiol proton (δ ~13.5 ppm, broad singlet).

- IR : Confirm S-H stretch (~2550 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]+ should align with the theoretical molecular weight.

Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the thiol group influence the compound’s reactivity in derivatization reactions?

- Methodological Answer : The thiol (-SH) group enables alkylation (e.g., with bromoalkanes) or conjugation via disulfide bonds. Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation. Sodium hydroxide or triethylamine is used as a base to deprotonate the thiol, enhancing nucleophilicity. Monitor reaction progress via HPLC to track byproduct formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell line variability, concentration ranges). To address this:

- Conduct dose-response studies across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial tests).

- Use molecular docking to identify potential targets (e.g., bacterial DNA gyrase vs. human topoisomerase II).

- Validate mechanisms via enzyme inhibition assays (e.g., measuring IC₅₀ for specific kinases) .

Q. How does tautomerism between thione (C=S) and thiol (S-H) forms affect the compound’s electronic properties?

- Methodological Answer : Thione-thiol tautomerism alters electron density distribution, impacting reactivity. Investigate via:

- UV-Vis spectroscopy : Monitor λₘₐₓ shifts in polar vs. non-polar solvents.

- DFT calculations : Compare HOMO-LUMO gaps of tautomers to predict nucleophilic/electrophilic sites.

- ¹³C-NMR : Detect carbon chemical shift differences between tautomers (~170 ppm for C=S vs. ~160 ppm for C-SH) .

Q. What are the optimal conditions for S-alkylation to improve bioactivity while minimizing side reactions?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature : 60–80°C balances reaction rate and selectivity.

- Catalyst : KI (10 mol%) enhances alkyl bromide reactivity via the Finkelstein mechanism.

Post-reaction, purify via recrystallization (methanol/water) and confirm regioselectivity via NOESY NMR .

Q. How can computational tools predict and rationalize the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., EGFR) over 100 ns to assess stability.

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability).

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro on thiophene) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.